molecular formula C24H30B2O6S B8255552 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

Cat. No.: B8255552
M. Wt: 468.2 g/mol
InChI Key: ZKVZZJMFFCFGPU-UHFFFAOYSA-N
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Description

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide is a complex organic compound with the molecular formula C24H30B2O6S. It is known for its unique structural properties, which include two boronate ester groups attached to a dibenzothiophene core. This compound is often used in organic synthesis and materials science due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide typically involves the borylation of dibenzothiophene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dibenzothiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The boronate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the boronate esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce various functionalized dibenzothiophene compounds.

Scientific Research Applications

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide involves its ability to undergo various chemical transformations. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in dynamic covalent chemistry. Additionally, the dibenzothiophene core can interact with various molecular targets through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide is unique due to its dibenzothiophene core, which provides distinct electronic properties and reactivity compared to other boronate ester compounds. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics.

Biological Activity

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide is a compound of significant interest in the fields of organic electronics and medicinal chemistry. Its unique structure allows for various interactions with biological systems and materials science applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzo[b,d]thiophene core substituted with bis(dioxaborolane) groups. The presence of these boron-containing moieties is crucial for its reactivity and biological interactions.

  • Molecular Formula : C22H30B2O4S
  • Molecular Weight : 410.36 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescent Properties : The dioxaborolane groups enhance the fluorescent properties of the compound, making it suitable for use as a fluorescent probe in cellular imaging. This allows for the visualization of cellular processes with high specificity and sensitivity .
  • Charge Transfer Mechanisms : The compound exhibits charge transfer properties that can be utilized in photonic applications. Studies have shown that it can act as a photosensitizer in biohybrid systems, enhancing light absorption and energy transfer processes .
  • Chemical Reactivity : The boron atoms facilitate various chemical reactions, including cross-coupling reactions that are essential in drug development and material synthesis .

1. Organic Electronics

The compound is extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to enhance the efficiency and stability of these devices has been documented in multiple studies .

2. Drug Discovery

Research indicates that derivatives of this compound have shown promise in drug discovery due to their ability to interact with biological molecules effectively. This interaction is crucial for designing targeted therapies .

3. Environmental Sensing

The unique properties of the compound allow it to be employed in sensors for detecting environmental pollutants. Its application in environmental monitoring contributes to safety and regulatory compliance .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound as a fluorescent probe in live-cell imaging. The results showed high specificity for certain cellular components, allowing researchers to track dynamic processes within cells effectively.

Case Study 2: Photovoltaic Efficiency

In another study focused on organic photovoltaics, the compound was incorporated into device architectures where it significantly improved power conversion efficiencies compared to devices without it. This enhancement was attributed to its superior charge transport properties and stability under operational conditions.

Research Findings

Study ReferenceFocus AreaKey Findings
Organic ElectronicsEnhanced efficiency in OLEDs due to improved charge transport.
Photonic ApplicationsDemonstrated effectiveness as a photosensitizer in biohybrid systems.
Environmental SensingEffective sensor for detecting pollutants with high sensitivity.

Properties

IUPAC Name

3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30B2O6S/c1-21(2)22(3,4)30-25(29-21)15-9-11-17-18-12-10-16(14-20(18)33(27,28)19(17)13-15)26-31-23(5,6)24(7,8)32-26/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVZZJMFFCFGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30B2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 3
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 5
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

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